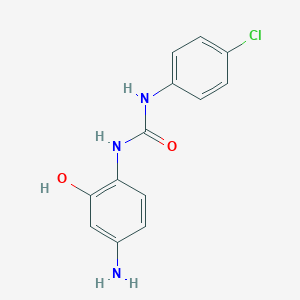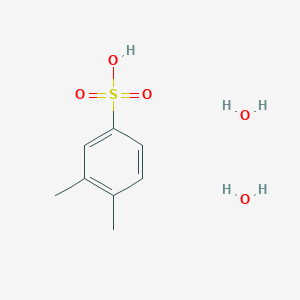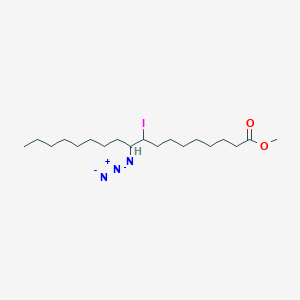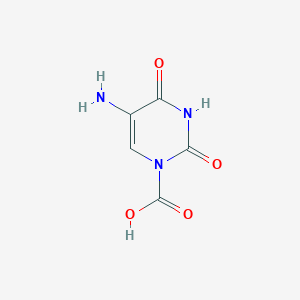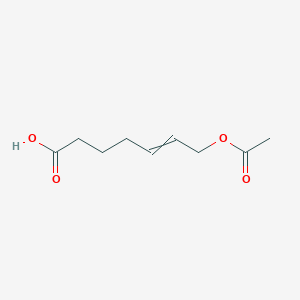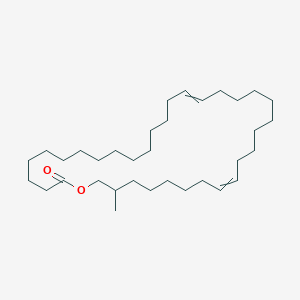![molecular formula C10H10N3O4- B14347961 [1-Amino-3-(4-nitrophenyl)propylidene]carbamate CAS No. 96405-08-2](/img/structure/B14347961.png)
[1-Amino-3-(4-nitrophenyl)propylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Amino-3-(4-nitrophenyl)propylidene]carbamate: is an organic compound characterized by the presence of an amino group, a nitrophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Amino-3-(4-nitrophenyl)propylidene]carbamate typically involves the reaction of an amine with a nitrophenyl carbamate. One common method is the reaction of 4-nitrophenyl-N-benzylcarbamate with an amine, followed by hydrogenolysis to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: [1-Amino-3-(4-nitrophenyl)propylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: In chemistry, [1-Amino-3-(4-nitrophenyl)propylidene]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of monosubstituted ureas, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity and functional groups make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of [1-Amino-3-(4-nitrophenyl)propylidene]carbamate involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The carbamate moiety can also participate in covalent bonding with target proteins, enhancing its efficacy.
Comparison with Similar Compounds
4-Nitrophenyl-N-benzylcarbamate: Used in similar synthetic applications and can be converted to monosubstituted ureas.
2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another compound with a nitrophenyl group, used in the synthesis of various derivatives.
Uniqueness: [1-Amino-3-(4-nitrophenyl)propylidene]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
96405-08-2 |
|---|---|
Molecular Formula |
C10H10N3O4- |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
N-[1-amino-3-(4-nitrophenyl)propylidene]carbamate |
InChI |
InChI=1S/C10H11N3O4/c11-9(12-10(14)15)6-3-7-1-4-8(5-2-7)13(16)17/h1-2,4-5H,3,6H2,(H2,11,12)(H,14,15)/p-1 |
InChI Key |
LRCNGNVSDCJLGN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CCC(=NC(=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


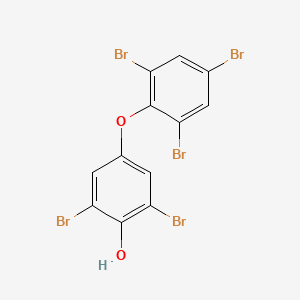
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)



